5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O3/c1-18-7-9-23-22(13-18)26-27(32(23)16-20-5-4-6-21(29)14-20)28(33)31(17-30-26)12-11-19-8-10-24(34-2)25(15-19)35-3/h4-10,13-15,17H,11-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUPHKNKXAAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC(=C(C=C4)OC)OC)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.
Synthesis
The synthesis of pyrimidoindole derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving chlorobenzyl and dimethoxyphenethyl derivatives. The synthetic route generally follows these steps:
- Formation of the Pyrimidoindole Core : Starting from suitable precursors, the pyrimidine ring is constructed.
- Substitution Reactions : The introduction of the 3-chlorobenzyl and 3,4-dimethoxyphenethyl groups occurs via nucleophilic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives. For instance, a related compound demonstrated significant inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression. The mechanism involves the blockade of signaling pathways essential for tumor growth and survival.
- Inhibition of VEGFR-2 : In vitro assays showed that similar compounds exhibit potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), a target for cancer therapy. The IC50 values for related compounds ranged from 13.2 to 123.8 nM, indicating strong activity compared to standard drugs like sunitinib and erlotinib .
| Compound | VEGFR-2 Inhibition (IC50 nM) | EGFR Inhibition (IC50 nM) | PDGFR-β Inhibition (IC50 nM) |
|---|---|---|---|
| 3 | 123.8 ± 29.0 | >200 | >200 |
| 5 | 13.2 ± 1.7 | 63.6 ± 8.1 | 196.2 ± 22.4 |
Antimicrobial Activity
The antimicrobial properties of pyrimidoindole derivatives have also been investigated. Studies indicate that these compounds can exhibit significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of key metabolic pathways.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of these compounds to various biological targets. For example, docking simulations have shown favorable interactions with RTKs, suggesting that structural modifications can enhance potency and selectivity against specific kinases .
Case Study 1: Anticancer Activity
A study evaluated the effects of a structurally similar compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound induced cell cycle arrest at the G1 phase, further supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating effective antimicrobial properties that warrant further investigation for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
